molecular formula C16H18N2O3S2 B2634419 5-(2-ethoxyphenyl)-1-methanesulfonyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole CAS No. 710986-73-5

5-(2-ethoxyphenyl)-1-methanesulfonyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole

Cat. No.: B2634419
CAS No.: 710986-73-5
M. Wt: 350.45
InChI Key: NQQLJNBVMLWXPN-UHFFFAOYSA-N
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Description

This compound belongs to the 4,5-dihydro-1H-pyrazole class, characterized by a five-membered dihydropyrazole core substituted with a 2-ethoxyphenyl group at position 5, a methanesulfonyl group at position 1, and a thiophen-2-yl moiety at position 2.

Properties

IUPAC Name

3-(2-ethoxyphenyl)-2-methylsulfonyl-5-thiophen-2-yl-3,4-dihydropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S2/c1-3-21-15-8-5-4-7-12(15)14-11-13(16-9-6-10-22-16)17-18(14)23(2,19)20/h4-10,14H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQQLJNBVMLWXPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2CC(=NN2S(=O)(=O)C)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-ethoxyphenyl)-1-methanesulfonyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by the condensation of a hydrazine derivative with a 1,3-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the ethoxyphenyl group: This step often involves a nucleophilic aromatic substitution reaction where an ethoxyphenyl halide reacts with the pyrazole intermediate.

    Attachment of the methanesulfonyl group: This can be done through sulfonylation using methanesulfonyl chloride in the presence of a base such as triethylamine.

    Incorporation of the thiophenyl group: This step may involve a cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a thiophenyl boronic acid reacts with a halogenated pyrazole intermediate in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-(2-ethoxyphenyl)-1-methanesulfonyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are common.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Corresponding substituted pyrazoles.

Scientific Research Applications

5-(2-ethoxyphenyl)-1-methanesulfonyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole has several applications in scientific research:

    Medicinal Chemistry: It can be explored for its potential as a pharmaceutical agent due to its unique structural features.

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

Mechanism of Action

The mechanism of action of 5-(2-ethoxyphenyl)-1-methanesulfonyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the methanesulfonyl group can enhance its binding affinity and specificity towards certain biological targets.

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

The table below highlights key analogs and their substituent differences:

Compound Name R1 (Position 1) R3 (Position 3) R5 (Position 5) Biological Activity/Notes Reference
Target Compound Methanesulfonyl Thiophen-2-yl 2-Ethoxyphenyl Not explicitly reported; structural focus
(E)-5-(2-Ethoxyphenyl)-N-(3-(methylsulfonyl)allyl)-1H-pyrazole-3-carboxamide Methylsulfonyl-allyl Thiophen-2-yl 2-Ethoxyphenyl High purity (HPLC >99%); synthetic focus
5-(4-Fluorophenyl)-1-phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole Phenyl Thiophen-2-yl 4-Fluorophenyl Antitumor, anti-inflammatory activity
5-(2,4-Dimethoxyphenyl)-1-(phenylsulfonyl)-3-phenyl-4,5-dihydro-1H-pyrazole Phenylsulfonyl Phenyl 2,4-Dimethoxyphenyl Solubility and crystal structure studied
5-{6-Chloro-2H-[1,3]dioxolo[4,5-g]quinolin-7-yl}-1-methanesulfonyl-... Methanesulfonyl 4-Methylphenyl Complex quinoline Structural complexity for niche targets

Key Observations :

  • Methanesulfonyl vs. Phenylsulfonyl : The methanesulfonyl group (target compound) enhances solubility and electron-withdrawing effects compared to bulkier phenylsulfonyl analogs (e.g., compound in ).
  • Thiophen-2-yl vs.
  • Ethoxyphenyl vs. Fluorophenyl : The ethoxy group (target) increases lipophilicity compared to fluorophenyl (electron-withdrawing) analogs, affecting membrane permeability .

Structural and Crystallographic Insights

  • Intermolecular Interactions : Ethoxyphenyl and thiophen groups may engage in π-π stacking or hydrogen bonding, as seen in related crystal structures .
  • Graph Set Analysis : Tools like Mercury CSD 2.0 can predict packing patterns, critical for optimizing bioavailability.

Biological Activity

5-(2-ethoxyphenyl)-1-methanesulfonyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole is a compound of interest in medicinal chemistry due to its potential pharmacological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, anti-bacterial, and anti-cancer properties, supported by various research findings and case studies.

Chemical Structure

The compound's structure features a pyrazole ring substituted with an ethoxyphenyl group and a thiophenyl moiety, contributing to its biological activity. The presence of the methanesulfonyl group enhances its solubility and bioavailability.

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. A study demonstrated that compounds similar to this compound showed notable inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, a related compound was found to inhibit TNF-α by up to 85% at a concentration of 10 µM, compared to dexamethasone which inhibited TNF-α by 76% at 1 µM .

2. Anti-bacterial Activity

The compound has also been evaluated for its antibacterial properties. Studies have shown that pyrazole derivatives can effectively inhibit the growth of various bacterial strains, including E. coli and S. aureus. A specific derivative exhibited good activity against these pathogens, suggesting that modifications in the pyrazole structure can enhance antibacterial efficacy .

3. Anti-cancer Activity

Pyrazole derivatives are recognized for their potential as anti-cancer agents. They have been reported to inhibit key cancer-related enzymes such as BRAF(V600E) and EGFR, which are crucial in tumor progression. The compound's structure allows it to interact with these targets effectively, leading to decreased cell proliferation in cancer cell lines .

Case Studies

Several studies have focused on the biological activity of pyrazole derivatives:

StudyFindings
Selvam et al. (2014)Synthesized novel pyrazole derivatives with significant anti-inflammatory activity, showing up to 93% inhibition of IL-6 .
Burguete et al. (2017)Reported synthesis of 1-acetyl-3-substituted phenyl-pyrazoles demonstrating good antibacterial activity against E. coli and S. aureus .
Chovatia et al. (2015)Evaluated anti-tubercular activity against MTB strains, with promising results indicating potential for further development .

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